3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
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Overview
Description
3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Sulfonamide Formation: The imidazo[1,2-a]pyridine intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.
Final Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a model compound for studying the metabolism of similar structures in biological systems.
Medicine
Medicinally, 3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide has potential as a drug candidate due to its ability to interact with various biological targets. It may exhibit antibacterial, antifungal, or anticancer properties, depending on its specific interactions with cellular pathways.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
- 2-Methylimidazo[1,2-a]pyridine derivatives
Uniqueness
Compared to similar compounds, 3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups and the imidazo[1,2-a]pyridine moiety provides a distinct set of chemical properties that can be exploited in various applications.
This detailed overview highlights the significance of this compound in multiple fields, from synthetic chemistry to potential therapeutic uses
Biological Activity
3,4-Dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a complex organic compound with potential biological activities. Its structure incorporates a sulfonamide group and an imidazo[1,2-a]pyridine moiety, which are known to influence various biological pathways. This article explores the biological activity of this compound, presenting relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H21N3O2S
- Molecular Weight : 391.49 g/mol
The compound's structure is characterized by a benzene ring with multiple substitutions that enhance its reactivity and binding capabilities.
Biological Activity Overview
Research indicates that compounds containing sulfonamide and imidazo[1,2-a]pyridine moieties exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The presence of the sulfonamide group is associated with antibacterial activity against various pathogens.
- Enzyme Inhibition : Compounds with imidazo[1,2-a]pyridine structures have been noted for their ability to inhibit specific enzymes involved in disease pathways.
Anticancer Activity
A study on related imidazo[1,2-a]pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Compound A (similar structure) showed an IC50 value of 15 µM against breast cancer cells.
- Mechanism : The anticancer activity was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | MCF-7 | 15 | Apoptosis induction |
B | A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
Research into the antimicrobial properties of sulfonamides has revealed:
- Effectiveness against Gram-positive bacteria : Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Staphylococcus aureus.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Escherichia coli | 62.5 |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Autotaxin Inhibition : Similar compounds were found to inhibit autotaxin activity, which is crucial in cancer metastasis.
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects include:
- Hydrophobic Interactions : The imidazo[1,2-a]pyridine moiety facilitates hydrophobic interactions with target proteins.
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors.
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-6-11-20(13-17(15)3)28(26,27)24-19-9-7-18(8-10-19)21-14-25-12-4-5-16(2)22(25)23-21/h4-14,24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZLQVMLORXDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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